3-(Cyclopropylmethyl)-1,2,4-oxadiazole-5-carbaldehyde
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Overview
Description
3-(Cyclopropylmethyl)-1,2,4-oxadiazole-5-carbaldehyde is a heterocyclic compound featuring a cyclopropylmethyl group attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-1,2,4-oxadiazole-5-carbaldehyde typically involves the cyclopropanation of an aldehyde in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N). The reaction proceeds through the formation of an α-bromoketone intermediate, which then undergoes cyclization to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of efficient catalysts and reaction vessels to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethyl)-1,2,4-oxadiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: 3-(Cyclopropylmethyl)-1,2,4-oxadiazole-5-carboxylic acid.
Reduction: 3-(Cyclopropylmethyl)-1,2,4-oxadiazole-5-methanol.
Substitution: Depending on the nucleophile, various substituted oxadiazole derivatives.
Scientific Research Applications
3-(Cyclopropylmethyl)-1,2,4-oxadiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)-1,2,4-oxadiazole-5-carbaldehyde is not fully understood. it is believed to interact with various molecular targets through its oxadiazole ring and aldehyde group. The compound may form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethyl)-1,2,4-oxadiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-(Cyclopropylmethyl)-1,2,4-oxadiazole-5-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
3-(Cyclopropylmethyl)-1,2,4-oxadiazole-5-thiol: Similar structure but with a thiol group instead of an aldehyde.
Uniqueness
3-(Cyclopropylmethyl)-1,2,4-oxadiazole-5-carbaldehyde is unique due to its combination of a cyclopropylmethyl group and an oxadiazole ring with an aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C7H8N2O2 |
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Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)-1,2,4-oxadiazole-5-carbaldehyde |
InChI |
InChI=1S/C7H8N2O2/c10-4-7-8-6(9-11-7)3-5-1-2-5/h4-5H,1-3H2 |
InChI Key |
LNWGLGXQXLDUFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=NOC(=N2)C=O |
Origin of Product |
United States |
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